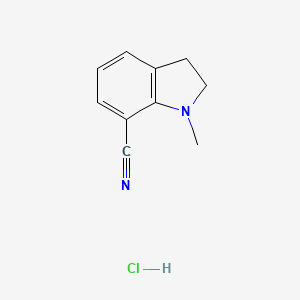
6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acylation of 4,5-dimethoxymethylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include quinoline-2,3-dione derivatives, alcohols, and various substituted quinoline derivatives.
科学的研究の応用
6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to interact with DNA through intercalation, which can lead to the inhibition of DNA replication and transcription . Additionally, the compound may inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases .
類似化合物との比較
Similar Compounds
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Similar in structure but with a methyl group instead of an ethyl group.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These compounds have a carboxamide group instead of an aldehyde group and are studied for their acetylcholinesterase inhibitory activity.
Uniqueness
6-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and potentially improve its interaction with biological targets compared to similar compounds with different substituents.
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
6-ethyl-2-oxo-1H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-2-8-3-4-11-9(5-8)6-10(7-14)12(15)13-11/h3-7H,2H2,1H3,(H,13,15) |
InChIキー |
MDOQOZNUCGBORO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)NC(=O)C(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B11901850.png)
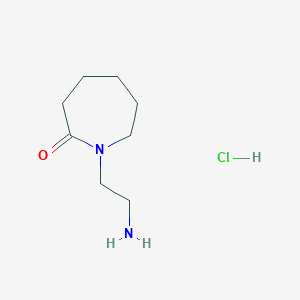
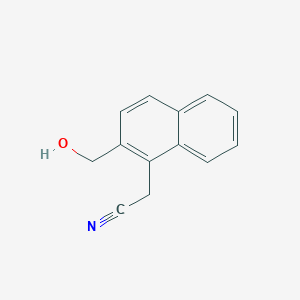
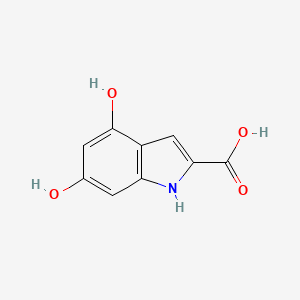
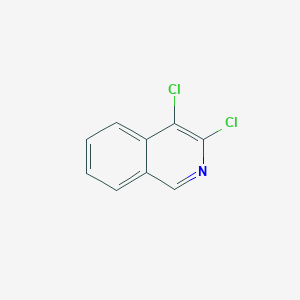

![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11901880.png)
![2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol](/img/structure/B11901883.png)



![(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B11901900.png)
![6,7-Dimethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B11901919.png)
